![molecular formula C14H20BrNO B7940171 N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine](/img/structure/B7940171.png)
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide. This intermediate is then reacted with N-methylcyclopentanamine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopentanamine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, with conditions involving a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying receptor-ligand interactions.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzylamine: Shares the bromine and methoxy groups but lacks the cyclopentanamine moiety.
N-Methylcyclopentanamine: Contains the cyclopentanamine structure but lacks the aromatic bromine and methoxy groups.
2-Bromo-5-methoxyphenylacetic acid: Similar aromatic structure with bromine and methoxy groups but has a carboxylic acid instead of the cyclopentanamine moiety.
Uniqueness
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine is unique due to its combination of a brominated aromatic ring, a methoxy group, and a cyclopentanamine structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from its similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-16(12-5-3-4-6-12)10-11-9-13(17-2)7-8-14(11)15/h7-9,12H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBVCROYDBTBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

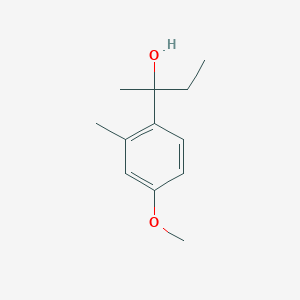
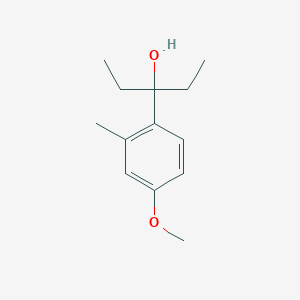
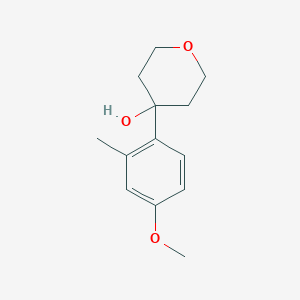

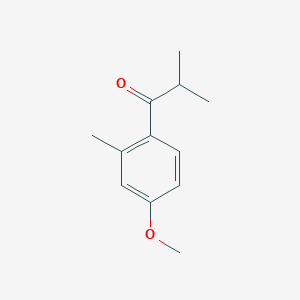
![[(2,5-Dichlorophenyl)methyl]boronic acid](/img/structure/B7940142.png)
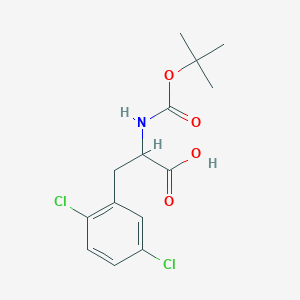
amine](/img/structure/B7940150.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)
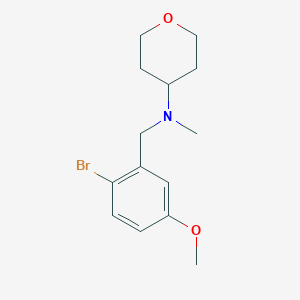
methylamine](/img/structure/B7940178.png)
methylamine](/img/structure/B7940179.png)

